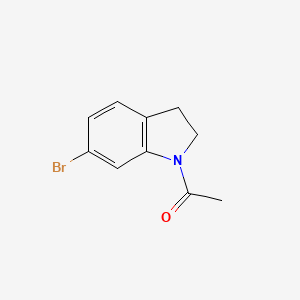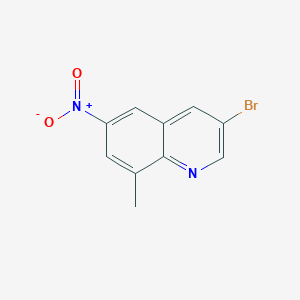
3-Bromo-8-methyl-6-nitroquinoline
Vue d'ensemble
Description
3-Bromo-8-methyl-6-nitroquinoline is a quinoline derivative . It has a molecular formula of C10H7BrN2O2 and an average mass of 267.079 Da .
Synthesis Analysis
Quinolines have been synthesized using various methods, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These methods often involve the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of 3-Bromo-8-methyl-6-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) allows these compounds to be used in various transformations .Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
3-Bromo-8-methyl-6-nitroquinoline is a solid at room temperature . Its InChI code is 1S/C10H7BrN2O2 .Applications De Recherche Scientifique
Anticancer Research
3-Bromo-8-methyl-6-nitroquinoline: is part of the quinoline family, which has been identified as a core structure in many anticancer agents . The nitro group and the bromine atom in this compound can be crucial for its bioactivity, potentially inhibiting cancer cell growth or interacting with DNA to prevent replication.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties . The specific structure of 3-Bromo-8-methyl-6-nitroquinoline may be researched for its efficacy against various Gram-positive and Gram-negative bacteria, contributing to the development of new antibiotics.
Antiviral Applications
The nitroquinoline scaffold is being explored for its antiviral capabilities, including potential activity against HIV and other viruses . The bromine and methyl groups may enhance the compound’s ability to interfere with viral replication processes.
Anti-inflammatory Properties
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating many diseases3-Bromo-8-methyl-6-nitroquinoline could be studied for its ability to modulate inflammatory pathways, offering insights into new anti-inflammatory drugs .
Antituberculosis (TB) Potential
Given the ongoing challenge of TB and the emergence of drug-resistant strains, there is a continuous search for novel treatments. The structural features of 3-Bromo-8-methyl-6-nitroquinoline might be effective against Mycobacterium tuberculosis, the bacteria responsible for TB .
Antimalarial Activity
Quinolines have a rich history in antimalarial drugs, with chloroquine being a well-known example. Research into 3-Bromo-8-methyl-6-nitroquinoline could uncover new pathways for treating malaria, especially in the face of increasing drug resistance .
Antioxidant Effects
Oxidative stress contributes to numerous diseases, including neurodegenerative disorders. The electron-withdrawing effects of the nitro group in 3-Bromo-8-methyl-6-nitroquinoline might provide antioxidant properties, which can be harnessed in therapeutic applications .
Green Chemistry Applications
The synthesis and application of quinoline derivatives are moving towards greener and more sustainable methods3-Bromo-8-methyl-6-nitroquinoline could be used in studies aiming to develop eco-friendly synthetic routes for medicinal chemistry .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-8-methyl-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHOVNCABQDJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455918 | |
| Record name | 3-Bromo-8-methyl-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-methyl-6-nitroquinoline | |
CAS RN |
210708-22-8 | |
| Record name | 3-Bromo-8-methyl-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



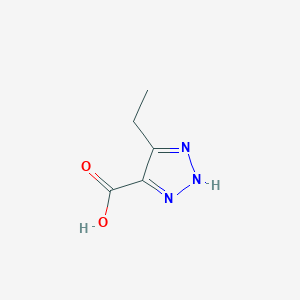

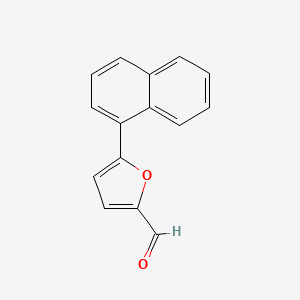


![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)
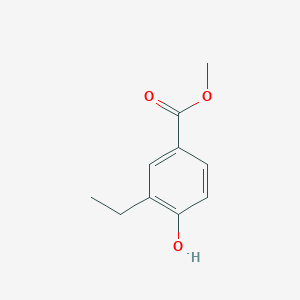
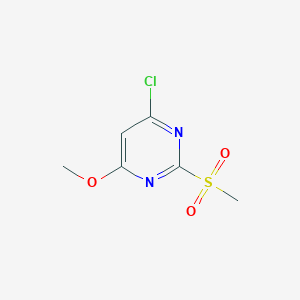
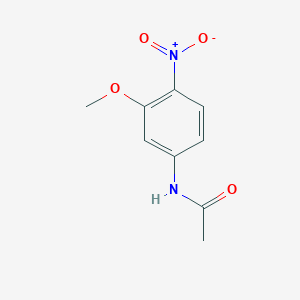
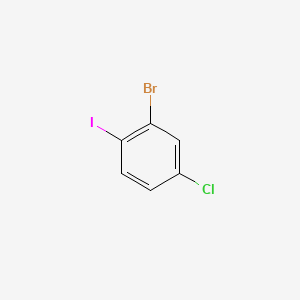
![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)


